molecular formula C9H5BrClF3O B1410868 2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone CAS No. 1807221-42-6

2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone

Cat. No. B1410868
CAS RN: 1807221-42-6
M. Wt: 301.49 g/mol
InChI Key: CRXRPOKORAWJKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry. In a recent study, junior undergraduates successfully conducted an innovative experiment using pyridine hydrobromide perbromide as the brominating agent. They investigated the bromination of various acetophenone derivatives, including 2’-Bromo-3’-chloro-6’-(trifluoromethyl)acetophenone. The synthesis conditions yielded a product known as 4-chloro-α-bromo-acetophenone . The recrystallized product’s identity was confirmed by 1H NMR spectroscopy , and its melting point matched literature values.


Molecular Structure Analysis

The molecular formula of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)acetophenone is C~9~H~7~F~3~O , with a molecular weight of 188.15 g/mol . Its structure consists of an acetophenone core modified with bromine, chlorine, and a trifluoromethyl group.


Chemical Reactions Analysis

The reaction mechanism for the α-bromination of acetophenone derivatives involves protonation of the substrate, followed by attack of bromine anions on the alpha carbon, leading to the formation of enolate products . The specific mechanism for 2’-Bromo-3’-chloro-6’-(trifluoromethyl)acetophenone follows similar principles.


Physical And Chemical Properties Analysis

  • Refractive Index : The refractive index at 20°C is approximately 1.4584 .
  • Density : The density at 25°C is approximately 1.255 g/mL .

properties

IUPAC Name

1-[2-bromo-3-chloro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)7-5(9(12,13)14)2-3-6(11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXRPOKORAWJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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